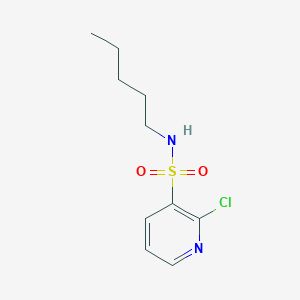

2-chloro-N-pentylpyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N-pentylpyridine-3-sulfonamide, also known as CPPS, is a sulfonamide compound that has a wide range of applications in scientific research. It is a highly useful reagent for organic synthesis due to its low cost and availability. CPPS is also used as a catalyst for various chemical reactions, including the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. CPPS is a versatile compound that has been used in a variety of scientific studies.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Properties

Sulfonamides, including compounds similar to 2-chloro-N-pentylpyridine-3-sulfonamide, have been recognized for their significant antibacterial and antimicrobial properties. These compounds are used in the therapy of bacterial infections and those caused by other microorganisms. Their effectiveness has been documented across various clinical applications, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics, showcasing their broad utility in combating infections and managing health conditions related to bacterial activity (Gulcin & Taslimi, 2018).

Environmental Impact and Biodegradation

The presence of sulfonamides in the environment, especially derived from agricultural activities, poses challenges due to their impact on microbial populations, potentially affecting human health. Research into the environmental persistence and degradation of these compounds is crucial for understanding their lifecycle and mitigating potential hazards. This area of study emphasizes the need for sustainable practices and effective biodegradation pathways to manage the ecological footprint of sulfonamides (Baran et al., 2011).

Advances in Drug Development

Ongoing research into sulfonamide compounds has led to the development of new drugs with enhanced efficacy and reduced toxicity. These advancements are particularly notable in the fields of antimicrobial, anticancer, anti-inflammatory, and antiviral therapies. The structural diversity and pharmacological properties of sulfonamide derivatives continue to offer promising avenues for the creation of novel therapeutic agents, underscoring the importance of these compounds in medicinal chemistry and drug development (Zhao et al., 2018).

Analysis and Detection Techniques

The development of sophisticated analysis and detection methods for sulfonamides has been a focal point of research. Techniques such as capillary electrophoresis and advanced electrochemical determination have improved the ability to quantify and monitor these compounds in pharmaceuticals, food products, and environmental samples. These technological advancements enhance quality control measures, ensure compliance with safety standards, and facilitate theoretical studies on the behavior of sulfonamide compounds (Hoff & Kist, 2009).

Wirkmechanismus

Mode of Action

Sulfonamides, a class of compounds to which 2-chloro-n-pentylpyridine-3-sulfonamide belongs, are known to inhibit bacterial dna synthesis .

Biochemical Pathways

It’s worth noting that sulfonamides have been identified as synthetic lethal targets in cancers characterized by genomic microsatellite instability resulting from defects in dna mismatch repair pathways .

Eigenschaften

IUPAC Name |

2-chloro-N-pentylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-2-3-4-8-13-16(14,15)9-6-5-7-12-10(9)11/h5-7,13H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQRXOHGWJMWRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)

![N-Pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2536776.png)

![3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B2536777.png)